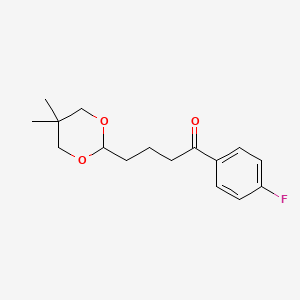

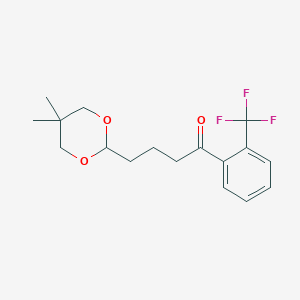

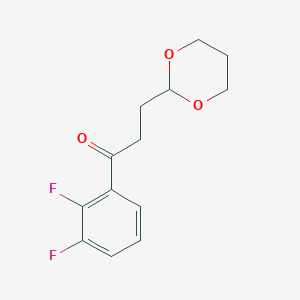

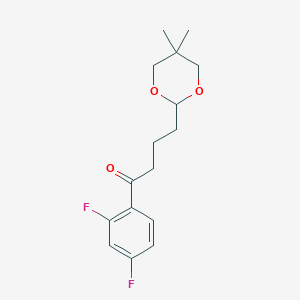

![molecular formula C7H5FN2 B1326235 6-Fluoro-1H-pirrolo[2,3-b]piridina CAS No. 898746-42-4](/img/structure/B1326235.png)

6-Fluoro-1H-pirrolo[2,3-b]piridina

Descripción general

Descripción

6-Fluoro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a fluorine atom at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Aplicaciones Científicas De Investigación

6-Fluoro-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:

Medicinal Chemistry: It is used as a core structure in the design of inhibitors for fibroblast growth factor receptors, which are targets in cancer therapy.

Biological Studies: The compound is studied for its potential to inhibit cell proliferation and induce apoptosis in cancer cells.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Mecanismo De Acción

Target of Action

The primary targets of 6-Fluoro-1H-pyrrolo[2,3-B]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

6-Fluoro-1H-pyrrolo[2,3-B]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .

Result of Action

The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Safety and Hazards

Direcciones Futuras

The research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . The action mechanisms of pyrrolopyrazine derivatives are not clearly recognized . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Análisis Bioquímico

Biochemical Properties

6-Fluoro-1H-pyrrolo[2,3-B]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . By inhibiting these receptors, 6-Fluoro-1H-pyrrolo[2,3-B]pyridine can interfere with the signaling pathways that regulate cell proliferation, migration, and angiogenesis. The nature of these interactions involves the binding of the compound to the ATP-binding site of the FGFRs, thereby preventing the phosphorylation and activation of downstream signaling molecules .

Cellular Effects

The effects of 6-Fluoro-1H-pyrrolo[2,3-B]pyridine on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion capabilities of cancer cells, which is crucial for preventing metastasis. Additionally, 6-Fluoro-1H-pyrrolo[2,3-B]pyridine influences cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to alterations in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 6-Fluoro-1H-pyrrolo[2,3-B]pyridine exerts its effects through several mechanisms. The compound binds to the ATP-binding site of FGFRs, forming hydrogen bonds with key amino acid residues in the hinge region of the receptor . This binding inhibits the kinase activity of FGFRs, preventing the phosphorylation of downstream signaling proteins. Additionally, 6-Fluoro-1H-pyrrolo[2,3-B]pyridine can modulate gene expression by affecting transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-1H-pyrrolo[2,3-B]pyridine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that continuous exposure to 6-Fluoro-1H-pyrrolo[2,3-B]pyridine can lead to sustained inhibition of FGFR signaling and prolonged effects on cellular function . The potential for resistance development and changes in cellular response over time should be considered.

Dosage Effects in Animal Models

The effects of 6-Fluoro-1H-pyrrolo[2,3-B]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces metastasis without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-Fluoro-1H-pyrrolo[2,3-B]pyridine is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions. The interaction of 6-Fluoro-1H-pyrrolo[2,3-B]pyridine with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites involved in cellular processes .

Transport and Distribution

Within cells and tissues, 6-Fluoro-1H-pyrrolo[2,3-B]pyridine is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins that facilitate its uptake and accumulation in target tissues. The distribution of 6-Fluoro-1H-pyrrolo[2,3-B]pyridine is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake rates .

Subcellular Localization

The subcellular localization of 6-Fluoro-1H-pyrrolo[2,3-B]pyridine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals can direct 6-Fluoro-1H-pyrrolo[2,3-B]pyridine to specific cellular compartments, enhancing its efficacy in inhibiting signaling pathways and exerting its biological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to form 5,6-difluoro-2,3-dihydrothieno[2,3-B]pyridine, which can then be further processed to yield the desired compound .

Industrial Production Methods: Industrial production methods for 6-Fluoro-1H-pyrrolo[2,3-B]pyridine are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to meet production demands. These methods often involve the use of specialized equipment to ensure the purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 6-Fluoro-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-B]pyridine derivatives .

Comparación Con Compuestos Similares

1H-pyrrolo[2,3-B]pyridine: Lacks the fluorine atom at the 6th position.

6-Chloro-1H-pyrrolo[2,3-B]pyridine: Contains a chlorine atom instead of fluorine.

5,6-Difluoro-1H-pyrrolo[2,3-B]pyridine: Contains an additional fluorine atom at the 5th position

Uniqueness: 6-Fluoro-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of the fluorine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .

Propiedades

IUPAC Name |

6-fluoro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALXIVQPEUDQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646553 | |

| Record name | 6-Fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898746-42-4 | |

| Record name | 6-Fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898746-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.